1-[(2-Aminophenyl)methyl]pyrrolidin-2-one
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Overview
Description
1-[(2-Aminophenyl)methyl]pyrrolidin-2-one is an organic compound with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . It is also known by its IUPAC name, 1-(2-aminobenzyl)-2-pyrrolidinone . This compound is a derivative of pyrrolidinone, featuring an aminophenyl group attached to the pyrrolidinone ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one typically involves the reaction of 2-aminobenzylamine with a suitable pyrrolidinone precursor under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-[(2-Aminophenyl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[(2-Aminophenyl)methyl]pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of 1-[(2-Aminophenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group plays a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[(2-Aminophenyl)methyl]pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure without the aminophenyl group, used widely in organic synthesis.
Pyrrolidin-2-one: The parent compound without the aminophenyl substitution, also used in various chemical applications.
Pyrrolizines: Compounds with a similar ring structure but different substituents, used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized research and industrial applications.
Properties
IUPAC Name |
1-[(2-aminophenyl)methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-10-5-2-1-4-9(10)8-13-7-3-6-11(13)14/h1-2,4-5H,3,6-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAXVPOXZNZZDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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